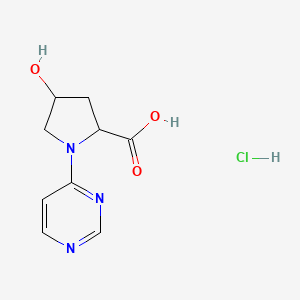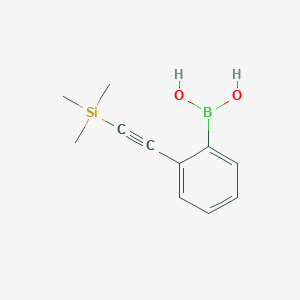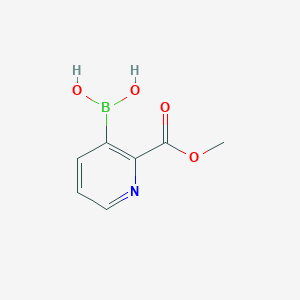![molecular formula C8H12O4S B13475601 6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)
6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.25 g/mol . This compound is characterized by its unique spiro structure, which includes a sulfur atom and two oxo groups.
Preparation Methods
The synthesis of 6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
Chemical Reactions Analysis
6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, influencing biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid can be compared with similar compounds, such as:
8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid: This compound has a similar spiro structure but includes a fluorine atom, which can alter its reactivity and applications.
5,5-dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups and spiro structure, which confer distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C8H12O4S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12O4S/c9-7(10)6-4-13(11,12)5-8(6)2-1-3-8/h6H,1-5H2,(H,9,10) |
InChI Key |
DFNQWAAJEFJWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CS(=O)(=O)CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)

![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)


![rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride](/img/structure/B13475579.png)

